molecular formula C13H25NO2 B13512034 Ethyl 4-amino-5-cyclohexylpentanoate

Ethyl 4-amino-5-cyclohexylpentanoate

Cat. No.: B13512034
M. Wt: 227.34 g/mol
InChI Key: YFJWIIGDSKHUAX-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-cyclohexylpentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, in particular, has a unique structure that includes an amino group, a cyclohexyl ring, and a pentanoate ester group. Its chemical formula is C13H25NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-cyclohexylpentanoate typically involves the esterification of 4-amino-5-cyclohexylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous addition of 4-amino-5-cyclohexylpentanoic acid and ethanol into the reactor, along with the acid catalyst. The product is then purified through distillation and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Amino esters or other substituted esters.

Scientific Research Applications

Ethyl 4-amino-5-cyclohexylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-cyclohexylpentanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclohexyl ring provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 2-amino-5-cyclohexylpentanoate
  • Ethyl 4-amino-5-cyclohexylhexanoate
  • Ethyl 4-amino-5-phenylpentanoate

Comparison: Ethyl 4-amino-5-cyclohexylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to Ethyl 2-amino-5-cyclohexylpentanoate, it has a different position of the amino group, which can lead to variations in reactivity and biological activity. The presence of the cyclohexyl ring distinguishes it from compounds with phenyl rings, affecting its hydrophobic interactions and overall stability.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

ethyl 4-amino-5-cyclohexylpentanoate

InChI

InChI=1S/C13H25NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h11-12H,2-10,14H2,1H3

InChI Key

YFJWIIGDSKHUAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CC1CCCCC1)N

Origin of Product

United States

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